trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one
Overview
Description
trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one: is an organic compound with the molecular formula C19H26O It is characterized by the presence of a tolyl group attached to a bicyclohexane structure with a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as p-tolyl cyclohexanone and cyclohexanone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods: In an industrial setting, the production of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one may involve large-scale synthesis using optimized reaction conditions and equipment to ensure consistent quality and yield. The process may include continuous monitoring and quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can undergo oxidation reactions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the ketone group into an alcohol group, resulting in the formation of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-ol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Catalysis: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one can be used as a catalyst or a ligand in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: The compound is utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology:
Biological Studies: The compound’s unique structure makes it a subject of interest in biological studies, including enzyme interactions and metabolic pathways.
Medicine:
Pharmaceutical Research: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one is investigated for its potential therapeutic properties and its role in drug development.
Industry:
Manufacturing: The compound is used in the production of various industrial products, including coatings, adhesives, and specialty chemicals.
Mechanism of Action
The mechanism of action of trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
- trans-4’-(4-Methylphenyl)-[1,1’-bi(cyclohexyl)]-4-one
- trans-4’-(p-methylphenyl)-[1,1’-bi(cyclohexyl)]-4-one
Comparison:
- Structural Differences: While similar compounds share a common bicyclohexane core, variations in the substituent groups (e.g., methylphenyl vs. tolyl) can lead to differences in chemical reactivity and physical properties.
- Unique Properties: trans-4’-(p-tolyl)-[1,1’-Bi(cyclohexan)]-4-one is unique due to its specific tolyl group, which imparts distinct characteristics and potential applications compared to its analogs.
Biological Activity
trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one is a complex organic compound that belongs to the class of biaryl compounds. Its unique structure, characterized by a bicyclic framework and a carbonyl functional group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H26O
- Molecular Weight : 282.41 g/mol
- CAS Number : 125962-80-3
The compound features a p-tolyl group and a carbonyl group, which are significant for its reactivity and biological interactions. The bicyclic structure derived from cyclohexane contributes to its stability and potential binding affinity with biological targets.
Biological Activity Overview
Research into the biological activity of this compound is limited but suggests several pharmacological properties based on structural analogs and preliminary studies:
- Antimicrobial Activity : Compounds with similar structural features have shown promising antimicrobial effects. For instance, studies on related biaryl compounds indicate potential efficacy against various bacterial strains, including Mycobacterium tuberculosis .
- Cytotoxicity : Preliminary data suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The carbonyl group is often associated with increased reactivity towards cellular components, which could lead to apoptosis in malignant cells .
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways. Similar compounds have been shown to inhibit key enzymes, which could be explored further for therapeutic applications in metabolic disorders .
Study 1: Antimycobacterial Activity
A high-throughput screening study evaluated various compounds for their ability to inhibit Mycobacterium tuberculosis. Although this compound was not directly tested, structurally related compounds showed MIC values ranging from 6.3 to 23 µM against M. tuberculosis, indicating a potential avenue for further investigation into this compound's activity against mycobacterial infections .
Study 2: Cytotoxicity Assessment
In vitro studies assessing the cytotoxicity of biaryl compounds revealed that certain derivatives exhibited selective toxicity towards cancer cell lines while sparing normal cells. The carbonyl functionality in this compound may enhance its ability to induce cell death in tumor cells through reactive oxygen species (ROS) generation or by interfering with cellular signaling pathways .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The carbonyl group can participate in redox reactions leading to the formation of ROS, which are known to induce oxidative stress in cells.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes involved in cellular metabolism and signaling pathways.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C19H26O | Contains a carbonyl group; potential cytotoxicity |
(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol | C17H32O | Lacks carbonyl; studied for antimicrobial activity |
(trans,trans)-4-(n-octyl)-[1,1'-bi(cyclohexan)] | C20H34 | Longer alkyl chain; hydrophobic properties |
Properties
IUPAC Name |
4-[4-(4-methylphenyl)cyclohexyl]cyclohexan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O/c1-14-2-4-15(5-3-14)16-6-8-17(9-7-16)18-10-12-19(20)13-11-18/h2-5,16-18H,6-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPISRXVEAOLMIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(CC2)C3CCC(=O)CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40703109 | |
Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125962-80-3 | |
Record name | (1'r,4'r)-4'-(4-Methylphenyl)[1,1'-bi(cyclohexyl)]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40703109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-one, 4'-(4-methylphenyl)-, trans | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.718 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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